molecular formula C13H13ClFN B1430845 N-benzyl-2-fluoroaniline hydrochloride CAS No. 1987680-56-7

N-benzyl-2-fluoroaniline hydrochloride

Cat. No.: B1430845
CAS No.: 1987680-56-7
M. Wt: 237.7 g/mol
InChI Key: JJFKEMDHDPLAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-fluoroaniline hydrochloride is an organic compound with the molecular formula C13H13ClFN and a molecular weight of 237.7 g/mol. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a fluorine atom is substituted at the ortho position of the aromatic ring. This compound is typically used in research settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-fluoroaniline hydrochloride can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 2-fluoronitrobenzene with benzylamine, followed by reduction of the nitro group to an amine . The reaction conditions typically include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzyl-2-fluoronitrobenzene.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: N-benzyl-2-fluoronitrobenzene.

    Reduction: N-benzyl-2-fluoroaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-fluoroaniline hydrochloride is primarily used in scientific research. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-fluoroaniline hydrochloride involves its interaction with various molecular targets. The benzyl group and the fluorine atom can influence the compound’s binding affinity and specificity towards different enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloroaniline hydrochloride
  • N-benzyl-2-bromoaniline hydrochloride
  • N-benzyl-2-iodoaniline hydrochloride

Uniqueness

N-benzyl-2-fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo counterparts. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-benzyl-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-9,15H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFKEMDHDPLAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1987680-56-7
Record name N-benzyl-2-fluoroaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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